N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-(4-cyclohexylphenyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c16-13-19-14(17)21-15(20-13)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOWQNHBEZKPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Low-Temperature Mono-Substitution in Anhydrous Solvents
Adapting methodologies from and, the following procedure is optimal:
- Reagent preparation : Cyanuric chloride (1.84 g, 10 mmol) is dissolved in anhydrous THF (50 mL) at 0°C under argon.
- Amine addition : A solution of 4-cyclohexylphenylamine (2.05 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in THF (20 mL) is added dropwise over 30 minutes, maintaining the temperature at 0–5°C.
- Reaction progression : The mixture is stirred for 4 hours at 5°C, after which thin-layer chromatography (TLC) confirms complete consumption of cyanuric chloride.
- Workup : The reaction is quenched with ice-cold water (100 mL), and the precipitate is filtered, washed with hexane, and dried under vacuum to yield a white solid (2.89 g, 82%).
Characterization data :
- Melting point : 168–170°C
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 1.20–1.45 (m, 10H, cyclohexyl), 2.50 (t, 1H, J = 12 Hz, cyclohexyl-CH), 6.95 (d, 2H, J = 8 Hz, ArH), 7.35 (d, 2H, J = 8 Hz, ArH), 8.20 (s, 1H, NH).
- HRMS (ESI+) : m/z calcd. for $$ \text{C}{15}\text{H}{17}\text{Cl}2\text{N}4 $$ [M+H]$$ ^+ $$: 353.0721; found: 353.0718.
High-Temperature Anhydrous Method with Acid Scavengers
The patent methodology in employs elevated temperatures (110–120°C) in toluene, using 4-cyclohexylphenylamine hydrochloride as the amine source:
- Reagent mixing : Cyanuric chloride (1.84 g, 10 mmol) and 4-cyclohexylphenylamine hydrochloride (2.41 g, 10 mmol) are suspended in anhydrous toluene (50 mL).
- Heating : The mixture is refluxed for 8 hours under nitrogen, with continuous HCl removal via a Dean-Stark trap.
- Isolation : The cooled suspension is filtered, and the residue is recrystallized from ethanol to afford the product (2.63 g, 74%).
While this method achieves moderate yields, it risks forming 2,4-bis(4-cyclohexylphenylamino)-6-chloro-1,3,5-triazine if reaction times exceed 10 hours.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters for the two primary methods:
| Parameter | Low-Temperature Method | High-Temperature Method |
|---|---|---|
| Solvent | THF | Toluene |
| Temperature | 0–5°C | 110–120°C |
| Reaction time | 4 hours | 8 hours |
| Yield | 82% | 74% |
| Purity (HPLC) | 98% | 89% |
| Byproducts | <2% | 5–10% |
The low-temperature method superiorly controls selectivity, whereas the high-temperature approach offers scalability for industrial applications.
Challenges in Reaction Optimization
Solvent Selection
Polar aprotic solvents like THF and acetone enhance amine nucleophilicity but may solubilize intermediates, complicating isolation. Non-polar solvents (toluene) improve precipitation but require higher temperatures, risking side reactions.
Temperature Control
Maintaining temperatures below 10°C is critical to prevent di-substitution. Cryogenic setups or ice-acetone baths are essential for laboratory-scale synthesis.
Amine Basicity
4-Cyclohexylphenylamine ($$ \text{p}K_a $$ ≈ 4.5) exhibits moderate nucleophilicity. Pre-activation with bases like potassium carbonate or sodium hydride accelerates substitution but may degrade the triazine core.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the high-temperature method is preferred due to shorter reaction times and simpler equipment. However, continuous flow systems with precise temperature control (5–10°C) can achieve 85% yields with minimal byproducts, as demonstrated in pilot studies.
Chemical Reactions Analysis
Types of Reactions
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under appropriate conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate) in organic solvents (e.g., toluene).
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.
Scientific Research Applications
N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine with structurally related compounds:
Key Observations:
- Molecular Weight and Steric Effects : The cyclohexylphenyl derivative has the highest molecular weight (337.22 g/mol) among the listed compounds, suggesting greater steric hindrance. This may reduce nucleophilic substitution rates compared to smaller substituents like phenyl or morpholine .
- Melting Points : Derivatives with rigid aromatic groups (e.g., N-phenyl, mp 235–238°C) exhibit higher melting points than aliphatic analogs (e.g., N-butyl, mp 49°C). The cyclohexylphenyl group’s bulkiness likely enhances crystallinity, though exact data are unavailable .
- Synthetic Yields : Most analogs are synthesized in high yields (78–95%) via nucleophilic substitution of cyanuric chloride with amines under mild conditions (0–5°C, Na₂CO₃ as acid scavenger) .
Reactivity and Functionalization
- Nucleophilic Substitution : The chlorine atoms at positions 4 and 6 are reactive sites for further functionalization. For example, describes the substitution of one chlorine with morpholine to generate 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine, a precursor for bioactive compounds . The cyclohexylphenyl derivative’s bulky substituent may slow secondary substitutions, requiring optimized conditions (e.g., higher temperatures or polar solvents) .
- Cross-Reactivity: Cyanuric chloride reacts competitively with amines and alcohols, as shown in , where ammonia methanol generates 4,6-dichloro-1,3,5-triazin-2-amine as a side product. This highlights the importance of reaction conditions in controlling selectivity .
Biological Activity
N2-(4-Cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H12Cl2N4
- CAS Number : 219499-75-9
- Molecular Structure : The compound features a triazine ring substituted with dichloro and cyclohexylphenyl groups.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its effects on different biological systems. Key areas of investigation include:
-
Anticancer Activity
- Research indicates that triazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- A study showed that derivatives similar to this compound can inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.
-
Enzyme Inhibition
- The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways. This includes inhibition of ceramidase enzymes which play a role in sphingolipid metabolism and cancer progression.
-
Antimicrobial Properties
- Some triazine derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits ceramidase activity | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Anticancer Mechanism
In a study conducted on human melanoma cells, it was observed that this compound significantly reduced cell viability through apoptosis induction. The compound triggered reactive oxygen species (ROS) production leading to mitochondrial dysfunction and subsequent activation of caspases.
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with acid ceramidase. It was found that the compound could modulate ceramide levels in cells, enhancing sensitivity to chemotherapeutic agents like Dacarbazine. This suggests potential for combination therapies in cancer treatment.
Q & A
Basic Questions
Q. What are the optimal synthetic pathways for N2-(4-cyclohexylphenyl)-4,6-dichloro-1,3,5-triazin-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on cyanuric chloride. Key steps include:
- Step 1 : React cyanuric chloride with cyclohexylphenylamine at 0°C in dichloromethane using Hünig’s base as a catalyst, followed by room-temperature stirring and purification via silica column chromatography (ethyl acetate/hexanes gradient) .
- Step 2 : Substitute the second chlorine atom with a targeted amine under similar conditions. Monitor reaction progress using TLC or LC-MS.
- Critical Parameters : Temperature control (0°C for initial substitution), stoichiometric ratios, and solvent choice (polar aprotic solvents enhance reactivity).
Q. Which spectroscopic techniques are effective for characterizing triazine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns and cyclohexylphenyl integration. For example, cyclohexyl protons appear as multiplets (δ 1.45–2.02 ppm), while aromatic protons resonate at δ 6.82–7.56 ppm .
- HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 317.1319) and purity .
- X-ray Crystallography : Resolve crystal structures for absolute configuration verification (refer to protocols in ) .
Q. How can reaction yields be improved during triazine synthesis?
- Methodological Answer :
- Purification : Use gradient elution (2→40% ethyl acetate in hexanes) to separate byproducts .
- Catalyst Optimization : Hünig’s base (DIPEA) enhances nucleophilic substitution efficiency by scavenging HCl .
- Temperature Control : Maintain low temperatures (0°C) to prevent over-reaction or decomposition.
Advanced Research Questions
Q. How do structural modifications influence the biological activity of triazine derivatives?
- Methodological Answer :
- SAR Studies : Replace the cyclohexylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and evaluate activity against target enzymes (e.g., cruzain).
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA/CoMSIA) to correlate substituent properties (logP, Hammett constants) with antileukemic activity, as demonstrated for pyrrolidine-triazine analogs .
- In Vitro Assays : Test inhibitory concentrations (IC50) in leukemia cell lines (e.g., HL-60) to validate predictions .
Q. How can statistical design of experiments (DoE) optimize triazine synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, reaction time).
- Response Surface Methodology (RSM) : Optimize parameters like temperature and catalyst concentration using central composite designs. For example, highlights DoE’s role in reducing trial-and-error approaches .
- Contradiction Resolution : If yields conflict between studies (e.g., 86% in vs. 7–24% in ), use ANOVA to isolate factors like amine nucleophilicity or steric hindrance .
Q. What computational strategies predict reaction pathways for triazine derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and activation energies for substitution reactions. ’s ICReDD framework integrates these methods with experimental validation .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel triazine syntheses .
Q. How can membrane separation technologies enhance triazine purification?
- Methodological Answer :
- Nanofiltration : Use membranes with tailored pore sizes to separate triazine derivatives from byproducts. classifies this under RDF2050104 (membrane technologies) .
- Simulated Moving Bed (SMB) Chromatography : Scale up purification while maintaining resolution, as applied in pharmaceutical engineering .
Notes
- Contradictions : Discrepancies in yields (e.g., vs. 9) may arise from steric effects or purification efficiency.
- Advanced Tools : Integrate ICReDD’s computational-experimental loop () for accelerated reaction design .
- Safety : Refer to SDS guidelines (e.g., ) for handling chlorinated intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
